![molecular formula C10H17Cl2N7 B1404881 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride CAS No. 1351619-32-3](/img/structure/B1404881.png)
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Overview
Description
This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The triazole-pyrimidine hybrid structure of this compound has shown promise in protecting neuronal function and structure, which is vital for slowing disease progression and reducing neuronal death .
Anti-neuroinflammatory Agent
Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. The compound has demonstrated significant anti-neuroinflammatory properties . It inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells, which are key players in neuroinflammation .
Anticancer Activity
Pyrimidine derivatives have been explored for their anticancer properties. This compound, with its triazole-pyrimidine hybrid structure, has been tested against various cancer cell lines. It has shown inhibitory effects on cell growth, which suggests potential applications in cancer treatment .
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives makes them valuable in the development of new antibiotics. This compound’s structure could be leveraged to create novel antimicrobial agents that combat resistant strains of bacteria and other pathogens .
Antioxidant Properties
Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating this stress. The compound’s potential antioxidant properties could be harnessed in therapeutic applications to protect cells from oxidative damage .
Drug Discovery and Medicinal Chemistry
Due to its versatile structure, this compound is a valuable tool in drug discovery and medicinal chemistry. It can serve as a scaffold for developing new drugs with improved efficacy and reduced side effects.
Biotechnology Research
In biotechnology, the compound could be used in the study of enzyme inhibition, receptor binding, and other biochemical pathways. Its unique structure allows for the exploration of new biotechnological applications.
Synthesis of Novel Compounds
The compound serves as a starting point for the synthesis of a wide range of novel compounds. Researchers can modify its structure to create new molecules with desired properties for various scientific applications .
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . These interactions result in changes that contribute to its neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This results in downstream effects that contribute to its neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
properties
IUPAC Name |
3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7.2ClH/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16;;/h7,11H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMPNPTWIVPYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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